molecular formula C22H22O10 B1671906 Glycitin CAS No. 40246-10-4

Glycitin

Cat. No. B1671906
CAS RN: 40246-10-4
M. Wt: 446.4 g/mol
InChI Key: OZBAVEKZGSOMOJ-MIUGBVLSSA-N
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Description

Glycitin is an isoflavone found in soy and remains to various degrees in soy products like tofu, soymilk, and soy sauce . It can be transformed to glycitein by human intestinal flora by the action of beta-glucosidases .


Synthesis Analysis

The synthesis of Glycitin involves several genes responsible for the synthesis of Glycitein Isoflavones in Soybean Seeds . A study identified that Glyma.11G108300 (F6H4) of Kumachi-1 has a 3.8-kbp insertion, resulting in a truncated flavonoid 6-hydroxylase (F6H) sequence compared to the wild-type sequence in Fukuyutaka . Another study reported a high yielding synthesis of a multiply 13C-labelled glycitein derivative, [2,3,4-13C3]glycitein .


Molecular Structure Analysis

Glycitin has a chemical formula of C22H22O10 . Its IUPAC name is 7-(β-D-Glucopyranosyloxy)-4′-hydroxy-6-methoxyisoflavone .

Scientific Research Applications

Dermal Fibroblast Proliferation and Migration

Glycitin, a soy isoflavone, has been found to significantly enhance the proliferation and migration of dermal fibroblasts. It increases the synthesis of collagen types I and III and fibronectin, while reducing the levels of matrix metalloproteinase-1 collagenase. Glycitin stimulates the secretion of transforming growth factor-beta (TGF-β), which in turn induces fibroblast proliferation, protecting skin cells from aging and wrinkling (Kim et al., 2015).

Regulation of Osteoblasts in Bone Marrow Stem Cells

Research has shown that glycitin can regulate osteoblasts through TGF-β or AKT signaling pathways in bone marrow stem cells (BMSCs). Glycitin enhances cell proliferation and promotes osteoblast formation from BMSCs, also activating gene expression related to collagen type I and alkaline phosphatase in these cells (Zhang et al., 2016).

Therapeutic Potential in Various Conditions

Glycitin has shown potential therapeutic benefits in various conditions, including cancer prevention, cardiovascular diseases, osteoporosis, and alleviation of menopausal symptoms. Its bioactive properties like chemo-preventive and cardio-protective effects, as well as impacts on diabetes, lung injury, and cognitive performance have been highlighted (Patel, 2022).

Antioxidant and Anti-α-Glucosidase Activity

A study demonstrated that 3′-hydroxyglycitin, a derivative of glycitin, exhibits significantly higher antioxidant activity than glycitin itself. It also showed potent anti-α-glucosidase activity, suggesting potential use in diabetes management (Wu et al., 2022).

Osteoarthritis Treatment Potential

Glycitin has been found to suppress cartilage destruction in osteoarthritis (OA) in mice. It inhibits the NF-κB signaling pathway, suggesting its potential use in treating joint degenerative diseases like OA (Wang et al., 2020).

Alleviating Acute Lung Injury

In models of acute lung injury (ALI), glycitin exhibited significant anti-inflammatory effects. It was shown to reduce pro-inflammatory cytokine levels and inhibit NF-κB and MAPKs signaling pathways, indicating its potential in treatingALI-related conditions (Chen et al., 2019).

Anticancer Effect on Lung Cancer Cells

Glycitin has shown significant effects in inhibiting proliferation, migration, and invasion of A549 lung cancer cells. It induces apoptosis, causes cell cycle arrest, and inhibits the PI3K/AKT signaling pathway, suggesting its role as a potential therapeutic agent for invasive lung cancer (Zhang et al., 2022).

properties

IUPAC Name

3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBAVEKZGSOMOJ-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193227
Record name Glycitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycitin

CAS RN

40246-10-4
Record name Glycitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40246-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040246104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S44P62XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,460
Citations
Z Xu, Q Wu, JS Godber - Journal of agricultural and food chemistry, 2002 - ACS Publications
The soy isoflavones daidzin, glycitin, and genistin were purified from defatted soy flour using preparative-scale reverse-phase HPLC. The stabilities of the three isoflavones at different …
Number of citations: 116 pubs.acs.org
DK Patel - Current Traditional Medicine, 2023 - ingentaconnect.com
… using terms such as flavonoid and glycitin. Results: Scientific data analysis revealed the biological importance and therapeutic benefit of glycitin in medicine. Glycitin also called 4′-…
Number of citations: 1 www.ingentaconnect.com
Y Zang, K Igarashi, C Yu - Bioscience, Biotechnology, and …, 2015 - academic.oup.com
We investigated the effects of a mixture of daidzin and glycitin, which are the glycoside-form isoflavones of daidzein and glycitein, respectively, on body weight, lipid levels, diabetic …
Number of citations: 39 academic.oup.com
Y Chen, S Guo, K Jiang, Y Wang, M Yang… - International …, 2019 - Elsevier
… the anti-inflammation effect of glycitin on LPS-induced ALI in mice … glycitin obviously alleviated the lung injury induced by LPS. In addition, qPCR and ELISA results found that glycitin …
Number of citations: 36 www.sciencedirect.com
T Uesugi, T Toda, K Tsuji, H ISHIDA - Biological and Pharmaceutical …, 2001 - jstage.jst.go.jp
… glycitin significantly prevented bone loss in ovx rats at a dose of 50 mg/kg/d, like estrone. At this dose glycitin … These findings indicate that daidzin, glycitin, and genistin are effective in …
Number of citations: 180 www.jstage.jst.go.jp
W Wang, R Yang, M Zhang, J Li, J Peng, M Xu, Y Zhao… - Inflammation, 2020 - Springer
… , glycitin functions were examined both in vivo and in vitro. Moreover, the underlying mechanism of action of glycitin … Collectively, this study suggests that glycitin can be potentially used …
Number of citations: 7 link.springer.com
L Zhang, J Chen, W Chai, M Ni… - Experimental and …, 2016 - spandidos-publications.com
… examine the effect of glycitin on the regulation … glycitin on BMSCs. BMSCs were cleared using xylene and observed via light microscopy. BMSCs were subsequently induced with glycitin …
Number of citations: 6 www.spandidos-publications.com
X Li, J Zhang, S Sui, M Yang - Acta Pharmacologica Sinica, 2005 - nature.com
Aim: To examine the effect of daidzin, genistin, and glycitin on the osteogenic and adipogenic differentiation of bone marrow stromal cells (MSC) and the adipogenic transdifferentiation …
Number of citations: 67 www.nature.com
GY Seo, Y Lim, D Koh, JS Huh, C Hyun… - … & molecular medicine, 2017 - nature.com
… The effects of the combined glycitin-TMF treatment on … of glycitin and TMF using mouse excisional and burn wound models. Our results suggest that co-treatment with TMF and glycitin …
Number of citations: 47 www.nature.com
GY Seo, S Park, JS Huh, M Cho - Journal of the Korean Society for …, 2014 - Springer
… Here, we attempted to evaluate the effectiveness of glycitin (4'-… Our results showed that glycitin increased the viability of … We suggest that glycitin is a potential agent for the treatment …
Number of citations: 10 link.springer.com

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